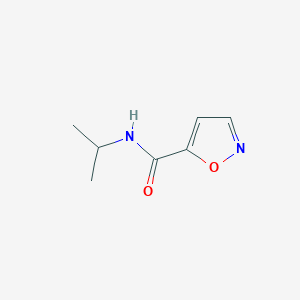

![molecular formula C24H23F3N2O6 B6496755 methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 845635-76-9](/img/structure/B6496755.png)

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate” is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, found in various natural plants and microbial metabolites . They have been isolated from natural products since the discovery of coumarin in 1820 . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . In one study, the Pechmann coumarin synthesis method was used, where the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis

In the title compound, the coumarin ring is essentially planar, with an r.m.s. deviation of 0.012 A . An intramolecular O—H N hydrogen bond forms an S(6) ring motif. The piperazine ring adopts a chair conformation .Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .Applications De Recherche Scientifique

Polymer Blend Films

The compound shares a similar structure with 7-Hydroxy-4-methyl coumarin, which has been used in the creation of polymer blend films . These films have shown increased mechanical properties, smoother surface morphology, and improved biodegradability . They have potential applications in packaging materials .

Antioxidant Properties

7-Hydroxy-4-methyl coumarin, a structurally similar compound, has been found to exhibit antioxidant properties . This suggests that “SMR000145836” could potentially be used in applications that require antioxidants, such as food preservation, cosmetics, and pharmaceuticals.

Fluorescent Probes

Many coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have been found to exhibit strong fluorescence . This suggests that “SMR000145836” could potentially be used in the development of fluorescent probes for biological and chemical sensing applications .

Antimicrobial and Antifungal Applications

Methyl 4-hydroxybenzoate, a compound that shares a similar structure with “SMR000145836”, has been found to have antimicrobial and antifungal properties . This suggests potential applications in the preservation of food, cosmetics, and pharmaceutical products .

Medical Applications

Coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have been found to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties . This suggests that “SMR000145836” could potentially have a range of medical applications.

Synthesis of New Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of new compounds. For example, 7-hydroxy-4-methyl coumarin has been used in the synthesis of new 8-formyl-4-methyl-7-hydroxy coumarin derivatives .

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis conditions, as well as investigation into its potential biological activities, given the known activities of many coumarin derivatives . Further studies could also aim to determine its physical and chemical properties, as well as its safety and hazards.

Mécanisme D'action

Mode of Action

It has been suggested that the compound may interact with its targets through a fluorescence resonance energy transfer (fret) process . This process involves the transfer of energy from a donor molecule (in this case, SMR000145836) to an acceptor molecule, which can result in changes in the acceptor’s energy state .

Biochemical Pathways

The compound’s fluorescence properties suggest that it may be involved in pathways related to energy transfer and fluorescence . The downstream effects of these pathways could potentially include changes in cellular energy states and fluorescence signals.

Result of Action

Given its potential role in energy transfer and fluorescence, it may influence cellular energy states and fluorescence signals .

Action Environment

The action of SMR000145836 may be influenced by various environmental factors. For instance, the compound’s fluorescence has been found to be highly sensitive to both the polarity and the protic character of the solvent . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the chemical nature of its environment.

Propriétés

IUPAC Name |

methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVGWZVFDWQYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)

![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)

![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)

![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)

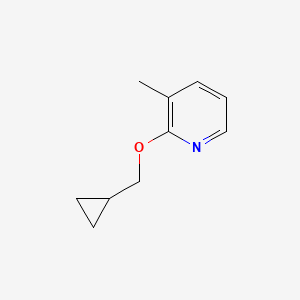

![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)

![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)

![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)

![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)

![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)